![molecular formula C17H19N3O2S B2774824 (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2035036-53-2](/img/structure/B2774824.png)
(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with a pyrazolo[1,5-a]pyrazine core structure. Pyrazolo[1,5-a]pyrazines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the sulfonyl group might be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antimicrobial Applications
A novel and efficient methodology involves the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines linked to the diaryl sulfone moiety. This process uses synthetic talc as a solid base catalyst under microwave irradiation, showcasing the compound's role in creating potential antimicrobial agents. This approach highlights the compound's significance in streamlining the synthesis process and enhancing the antibacterial and antifungal properties of the synthesized compounds (Mady et al., 2016).
Antimicrobial Evaluation of Heterocyclic Compounds
The synthesis of new heterocyclic compounds incorporating a sulfonamido moiety for use as antibacterial agents reveals the versatility of such compounds. This research explores the reaction of a precursor with various active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives. The antimicrobial evaluation of these compounds shows significant activities, highlighting the compound's application in developing new antibacterial solutions (Azab et al., 2013).
Synthesis and Antimicrobial Activity of Novel Sulfone-Linked Bis Heterocycles
The preparation of novel sulfone-linked bis heterocycles, like pyrazolines combined with thiadiazoles, oxadiazoles, and triazoles, from E-styrylsulfonylacetic acid methyl ester, demonstrates another critical application. These compounds were tested for their antimicrobial activity, with certain derivatives showing pronounced activity. This study underscores the compound's utility in generating new antimicrobial agents with potential for treating various bacterial and fungal infections (Padmavathi et al., 2008).
Synthesis of Pyrazolopyrimidines with Antimicrobial Evaluation
A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety synthesized via a one-pot reaction strategy demonstrated the structure's role in antimicrobial applications. The antimicrobial activities of these new sulfone derivatives revealed several derivatives exhibiting activity surpassing that of reference drugs, indicating the compound's potential in contributing to the development of new antimicrobial agents (Alsaedi et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-[(E)-2-phenylethenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-23(22,12-9-14-5-2-1-3-6-14)19-10-11-20-17(13-19)15-7-4-8-16(15)18-20/h1-3,5-6,9,12H,4,7-8,10-11,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSLLAHVSUKORY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

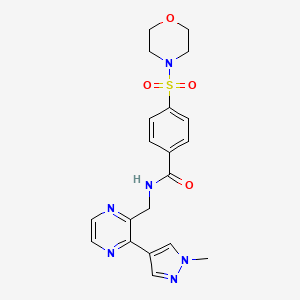
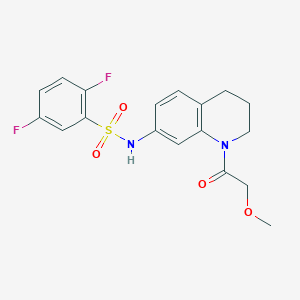
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)
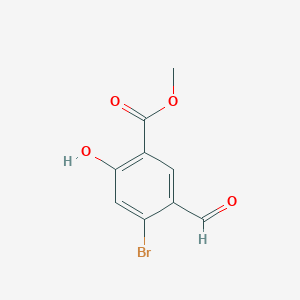
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)

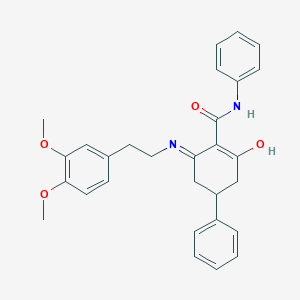
![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)
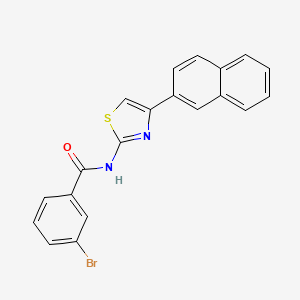
![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)

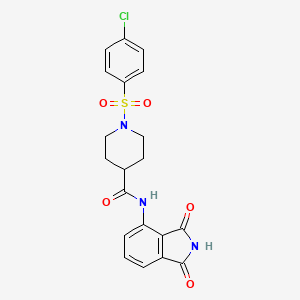

![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)